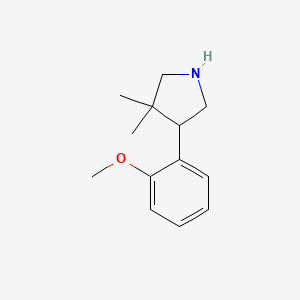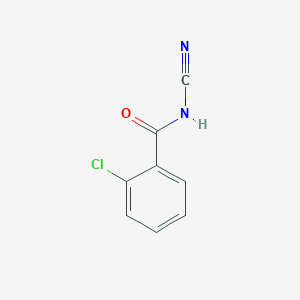
2-氯-N-氰基苯甲酰胺
描述
2-chloro-N-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group and the benzene ring is substituted with a chlorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
2-chloro-N-cyanobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
Target of Action
The primary target of 2-chloro-N-cyanobenzamide is the fungal plasma membrane, specifically the ergosterol component . Ergosterol is a crucial component of fungal cell membranes, playing a role similar to cholesterol in animal cells. It is involved in maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
2-chloro-N-cyanobenzamide interacts with its target, ergosterol, on the fungal plasma membrane . This interaction likely disrupts the structure and function of the membrane, leading to changes in the cell’s viability. Additionally, 2-chloro-N-cyanobenzamide may inhibit DNA synthesis through the inhibition of thymidylate synthase . Thymidylate synthase is an enzyme that plays a key role in DNA replication and repair, and its inhibition can lead to cell death.
Biochemical Pathways
The compound’s interaction with ergosterol and potential inhibition of thymidylate synthase suggest that it may affect pathways related to cell membrane integrity and dna synthesis . The disruption of these pathways can lead to cell death, particularly in fungi.
Pharmacokinetics
The compound’s molecular weight of 18059 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The action of 2-chloro-N-cyanobenzamide results in antifungal activity against strains of Aspergillus flavus . This is likely due to the compound’s disruption of the fungal cell membrane and potential inhibition of DNA synthesis, leading to cell death .
生化分析
Biochemical Properties
2-Chloro-N-cyanobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adenosine deaminase, an enzyme involved in purine metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 2-chloro-N-cyanobenzamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cancer cell lines by activating caspase enzymes . This compound can also alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-chloro-N-cyanobenzamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit adenosine deaminase, resulting in the accumulation of adenosine and its derivatives . This inhibition can affect cellular metabolism and signaling pathways, ultimately influencing cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-cyanobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-cyanobenzamide remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-cyanobenzamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-Chloro-N-cyanobenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with adenosine deaminase affects the purine metabolism pathway . These interactions can lead to changes in the levels of various metabolites, influencing cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-N-cyanobenzamide within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-chloro-N-cyanobenzamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and other biomolecules to modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyanobenzamide can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with cyanamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of 2-chloro-N-cyanobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
2-chloro-N-cyanobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized to a nitrile oxide under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be used for the reduction of the cyano group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include 2-amino-N-cyanobenzamide or 2-thio-N-cyanobenzamide.
Reduction: The major product is 2-chloro-N-aminobenzamide.
Oxidation: The major product is 2-chloro-N-cyanobenzonitrile oxide.
相似化合物的比较
Similar Compounds
2-chloro-N-aminobenzamide: Similar structure but with an amino group instead of a cyano group.
2-chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.
2-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyano group.
Uniqueness
2-chloro-N-cyanobenzamide is unique due to the presence of both cyano and chloro substituents, which confer distinct reactivity and binding properties. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the chloro group can undergo nucleophilic substitution reactions. These features make it a versatile compound for various chemical and biological applications .
属性
IUPAC Name |
2-chloro-N-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8(12)11-5-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRCSGIGOMCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B1470400.png)
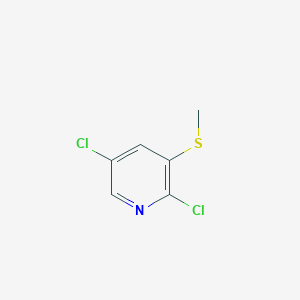
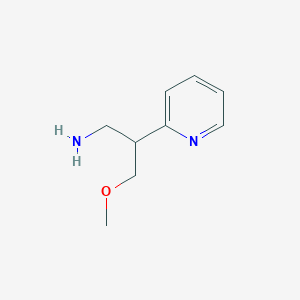
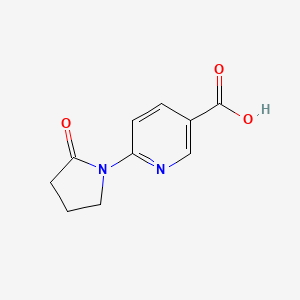
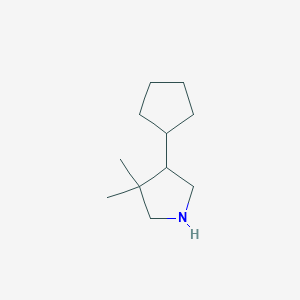

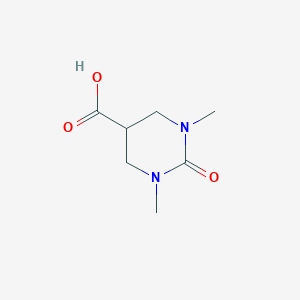
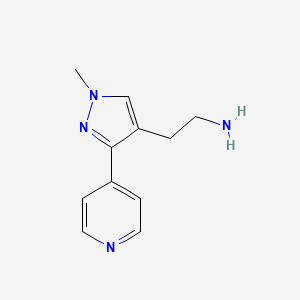
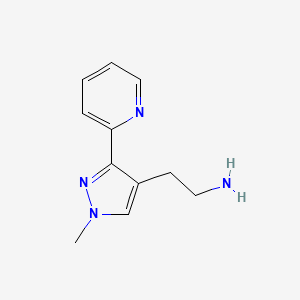

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)
